tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate
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Overview
Description
Tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is an organic compound extensively used in various fields of chemistry and biochemistry. This compound is known for its stability and unique reactivity patterns, making it a significant subject of study in both academic and industrial settings. Its structure comprises a tert-butyl group, an amino group, and a hydroxy group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate often involves the coupling of tert-butyl carbamate with a chiral amino alcohol. One common synthetic route includes:
Starting Materials: : tert-Butyl carbamate and (2S,3S)-3-amino-1-hydroxybutane-2-ol.
Reaction Conditions: : The reaction typically occurs under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in anhydrous solvents like dichloromethane.
Procedure: : The tert-butyl carbamate is activated using DCC, followed by the addition of (2S,3S)-3-amino-1-hydroxybutane-2-ol. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. This includes:
Continuous Flow Chemistry: : Using continuous flow reactors to optimize reaction conditions and improve scalability.
Purification: : Techniques such as recrystallization and chromatographic methods are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions at the hydroxy group to form corresponding carbonyl compounds.
Reduction: : Reduction of the carbamate group can produce amines.
Substitution: : The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: : Use of reagents like pyridinium chlorochromate (PCC) under anhydrous conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Reacting with acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation Products: : Formation of ketones or aldehydes.
Reduction Products: : Primary or secondary amines.
Substitution Products: : Amides or sulfonamides.
Scientific Research Applications
Tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate finds applications in various scientific research domains:
Chemistry: : Used as a building block in organic synthesis, especially in the formation of complex molecules.
Biology: : Functions as a biochemical probe to study enzyme-substrate interactions.
Medicine: : Explored for its potential in drug development, particularly in targeting specific pathways in disease processes.
Industry: : Applied in the synthesis of high-value chemical intermediates and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors. The tert-butyl group enhances its stability, while the amino and hydroxy groups facilitate binding and reactivity. Molecular docking studies suggest that the compound fits into active sites of target enzymes, inhibiting their activity through competitive or non-competitive inhibition mechanisms. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate: : Similar in structure but with different stereochemistry.
tert-Butyl N-[(2R,3S)-3-amino-1-hydroxybutan-2-yl]carbamate: : Another stereoisomer with different physical and chemical properties.
tert-Butyl N-(2-hydroxyethyl)carbamate: : Lacks the chiral center, showing different reactivity.
Uniqueness
The unique combination of the (2S,3S)-stereochemistry and functional groups makes tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate particularly valuable in stereospecific syntheses and biochemical applications, distinguishing it from its isomers and structurally related compounds. Its stability and reactivity profile contribute to its widespread use in research and industrial contexts.
Properties
CAS No. |
1932262-72-0 |
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Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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